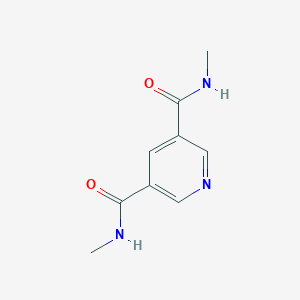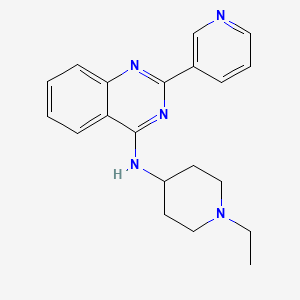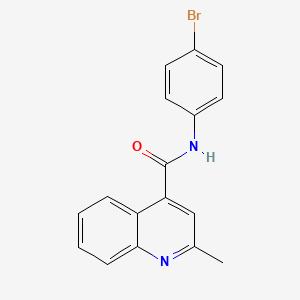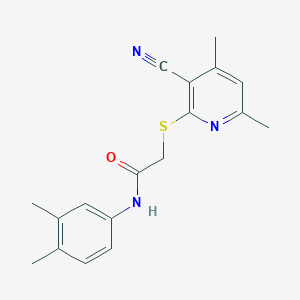
N-(2-benzamidophenyl)pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-benzamidophenyl)pyridine-3-carboxamide, commonly known as BP-C1, is a small molecule that has gained significant attention in the scientific community due to its potential therapeutic applications. BP-C1 has been shown to possess anti-inflammatory, anti-cancer, and anti-fibrotic properties, making it a promising candidate for the development of new drugs.
作用機序
The exact mechanism of action of BP-C1 is not fully understood. However, it is believed that BP-C1 exerts its therapeutic effects by inhibiting various signaling pathways involved in inflammation, cancer, and fibrosis. BP-C1 has been shown to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and cancer. Additionally, BP-C1 has been shown to inhibit the TGF-β signaling pathway, which is involved in the regulation of fibrosis.
Biochemical and Physiological Effects:
BP-C1 has been shown to possess a variety of biochemical and physiological effects. It has been shown to inhibit the production of various pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. Additionally, BP-C1 has been shown to inhibit the expression of various genes involved in the regulation of inflammation, cancer, and fibrosis. BP-C1 has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death.
実験室実験の利点と制限
BP-C1 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a promising candidate for further research. However, BP-C1 also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.
将来の方向性
There are several future directions for research on BP-C1. One area of research is the development of new drugs based on BP-C1. BP-C1 has shown promising results in preclinical studies, and further research is needed to determine its potential as a therapeutic agent. Another area of research is the study of BP-C1 in combination with other drugs. BP-C1 has been shown to enhance the effects of certain chemotherapy drugs, making it a potential candidate for combination therapy. Additionally, further research is needed to determine the safety and efficacy of BP-C1 in clinical trials.
合成法
BP-C1 can be synthesized using a variety of methods, including the Suzuki-Miyaura coupling reaction, Buchwald-Hartwig amination, and palladium-catalyzed carbonylation. The most commonly used method for synthesizing BP-C1 involves the Suzuki-Miyaura coupling reaction, which involves the coupling of 2-bromo-N-(pyridin-3-yl)benzamide with phenylboronic acid in the presence of a palladium catalyst.
科学的研究の応用
BP-C1 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of various inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and asthma. BP-C1 has also been shown to possess anti-cancer properties, making it a potential candidate for the treatment of various types of cancer. Additionally, BP-C1 has been shown to possess anti-fibrotic properties, which make it a promising candidate for the treatment of fibrosis-related diseases such as liver cirrhosis and pulmonary fibrosis.
特性
IUPAC Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18(14-7-2-1-3-8-14)21-16-10-4-5-11-17(16)22-19(24)15-9-6-12-20-13-15/h1-13H,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDPVNYDHUXXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-benzamidophenyl)pyridine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Chloro-2-methoxyphenyl)methyl]piperazin-2-one](/img/structure/B7638268.png)
![2-methyl-5-methylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B7638274.png)



![N-[2-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide](/img/structure/B7638293.png)
![1-[(3-Fluoroanilino)methyl]-2,5-pyrrolidinedione](/img/structure/B7638299.png)
![3-cyclopropyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638302.png)
![3-cyclobutyl-1-[4-(1H-imidazol-5-yl)piperidin-1-yl]propan-1-one](/img/structure/B7638309.png)



![Methyl 3-[(1-methyltetrazol-5-yl)sulfanylmethyl]benzoate](/img/structure/B7638355.png)
